Technical Guide: Physicochemical Properties and Metabolic Pathways of Deuterated Nitrobenzene (C₆D₅NO₂)
Technical Guide: Physicochemical Properties and Metabolic Pathways of Deuterated Nitrobenzene (C₆D₅NO₂)
Audience: Researchers, scientists, and drug development professionals.
Core Physical and Chemical Properties
Nitrobenzene-d₅ is the deuterated form of nitrobenzene where all five hydrogen atoms on the benzene ring have been replaced by deuterium.[1] It is primarily utilized as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard in various analytical methods.[1][2]
Quantitative Data Summary
The physical and chemical properties of Nitrobenzene-d₅ are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆D₅NO₂ | [3] |
| Molecular Weight | 128.14 g/mol | [3][4][5][6] |
| Appearance | Clear, colorless to pale yellow liquid | [5][7] |
| Odor | Bitter almond-like | [8] |
| Density | 1.253 g/mL at 25 °C | [3] |
| Melting Point | 6 °C | [3] |
| Boiling Point | 88 °C at 12 mmHg | [3][7] |
| Refractive Index | n20/D 1.5498 | [3] |
| Flash Point | 88 °C (190.4 °F) | [3] |
| Isotopic Purity | 99.5 atom % D | [3] |
| Solubility | Sparingly soluble in water; miscible with most organic solvents like diethyl ether, benzene, and alcohol. | [8][9] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 1.595 | [6] |
Experimental Protocols
Synthesis of Nitrobenzene (General Procedure)
This protocol describes the laboratory preparation of nitrobenzene. The synthesis of its deuterated analog would involve the use of deuterated benzene as a starting material.
Materials:
-
Benzene (or deuterated benzene)
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Dilute sodium carbonate (Na₂CO₃) solution
-
Anhydrous calcium chloride (CaCl₂)
-
Round-bottomed flask
-
Reflux condenser
-
Separating funnel
-
Distillation apparatus
Procedure:
-
In a round-bottomed flask, carefully add 35 mL of concentrated nitric acid.[10]
-
Slowly add 40 mL of concentrated sulfuric acid to the nitric acid, keeping the mixture cool by immersing the flask in cold water.[10] This mixture is known as the nitrating mixture.
-
Gradually add 29-30 mL of benzene to the nitrating mixture in small portions, ensuring the temperature does not exceed 50-60°C.[10][11] The flask should be shaken after each addition.
-
Attach a reflux condenser to the flask and heat the mixture in a water bath at 60°C for approximately 45-60 minutes.[10][11]
-
After the reaction is complete, cool the flask and pour the contents into a beaker containing cold water. The nitrobenzene will separate as a dense oily layer.
-
Transfer the mixture to a separating funnel and discard the upper aqueous layer.
-
Wash the nitrobenzene layer with water, followed by a dilute solution of sodium carbonate to remove any acidic impurities, and then wash with water again.[9]
-
Dry the nitrobenzene using anhydrous calcium chloride.[9]
-
Purify the final product by distillation, collecting the fraction that boils at approximately 211°C (for non-deuterated nitrobenzene).[9]
NMR Sample Preparation using a Deuterated Solvent
Deuterated solvents are essential in ¹H NMR spectroscopy to avoid large solvent signals that would obscure the analyte's signals.[1] Modern NMR spectrometers also use the deuterium signal for field-frequency locking to ensure spectral stability.[1]
Materials:
-
Analyte (solid or liquid)
-
Deuterated solvent (e.g., Nitrobenzene-d₅)
-
NMR tube
-
Pipette
-
Vortex mixer (optional)
Procedure for a Solid Sample:
-
Weigh 5-25 mg of the solid sample for a typical ¹H NMR spectrum.[12]
-
Dissolve the sample in a small vial with approximately 0.6-0.7 mL of the deuterated solvent.[12]
-
Transfer the solution to an NMR tube using a pipette.
-
Cap the NMR tube securely and mix the contents thoroughly.
Procedure for a Liquid Sample:
-
Add 1-2 drops of the liquid analyte directly into the NMR tube.
-
Add approximately 0.6-0.7 mL of the deuterated solvent.[1]
-
Cap the tube and invert it several times to ensure the solution is homogeneous.[1]
Biological Activity and Metabolism
Nitrobenzene is readily absorbed into the body through inhalation, oral, and dermal routes.[2] Its toxicity is primarily attributed to its metabolites.[2] The metabolism of nitrobenzene can proceed through two main pathways: reductive and oxidative.[2][13]
The reductive pathways are considered to produce the ultimate toxicants.[2] This process occurs in the gastrointestinal tract by nitroreductase enzymes from gut microflora and also in hepatic microsomes.[2] The key toxic effect is methemoglobinemia, caused by the redox cycling of metabolites like nitrosobenzene and phenylhydroxylamine, which converts hemoglobin to methemoglobin.[2]
Reductive Metabolic Pathway
The reductive pathway involves the reduction of the nitro group to an amino group, forming aniline. This process goes through the intermediates nitrosobenzene and phenylhydroxylamine.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrobenzene-d5 | C6H5NO2 | CID 123210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nitrobenzene-D5 (CAS 4165-60-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. NITROBENZENE-D5 | 4165-60-0 [chemicalbook.com]
- 8. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nitrobenzene : Laboratory preparation, Properties and Uses. [chemicalnote.com]
- 10. Preparation of nitrobenzene [rod.beavon.org.uk]
- 11. youtube.com [youtube.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. gov.uk [gov.uk]
